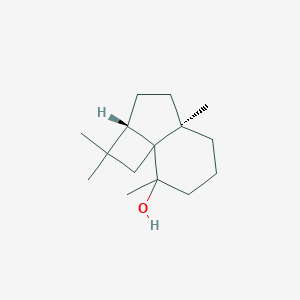

Panasinsanol B

Descripción

Panasinsanol B is a sesquiterpenoid compound characterized by three consecutive isoprene units, with the molecular formula C₁₅H₂₆O and a molecular weight of 222.3663 g/mol . Its IUPAC name is (4aR,8S,8bS)-2,2,4a,8-tetramethyl-decahydrocyclobuta[d]inden-8-ol, and it is registered under CAS number 109785-99-1 . The compound is naturally found in Panax ginseng (ginseng) and Camellia sinensis (tea plant), including variants such as black tea, green tea, and herbal tea .

Key physicochemical properties include a polar surface area of 20.2 Ų, a refractive index of 1.516, and a predicted aqueous solubility of 10.4 mg/L at 25°C . Analytical methods such as GC-MS and LC-MS/MS have been employed to characterize its spectral profiles, though critical data like melting/boiling points remain unreported .

Propiedades

Número CAS |

109785-99-1 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1 |

Clave InChI |

ZEQZCZRDJPTCHI-MWTAGDMHSA-N |

SMILES |

CC1(CC23C1CCC2(CCCC3(C)O)C)C |

SMILES isomérico |

C[C@]12CCCC(C13CC([C@@H]3CC2)(C)C)(C)O |

SMILES canónico |

CC1(CC23C1CCC2(CCCC3(C)O)C)C |

Sinónimos |

panasinsanol B |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tetramethyl groups through alkylation reactions. The final step often involves the reduction of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.

Medicine

In medicine, (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol has potential applications as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Panasinsanol B shares structural and biosynthetic similarities with other sesquiterpenoids, particularly Panasinsanol A, its closest analog. Below is a detailed comparative analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound | Panasinsanol A | Ginsenoside Rg1 (Reference) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O | C₄₂H₇₂O₁₄ |

| CAS Number | 109785-99-1 | 80374-27-2 | 22427-39-0 |

| Molecular Weight | 222.3663 | 222.37 | 801.05 |

| Source | Panax ginseng, Camellia sinensis | Panax ginseng | Panax ginseng |

| Optical Rotation | Not reported | [α]D²⁵ = −51.9° (c = 0.54, CHCl₃) | [α]D²⁰ = +24.5° (methanol) |

| Solubility | 10.4 mg/L (water, 25°C) | Oil (CHCl₃) | Soluble in methanol, DMSO |

| Biological Activity | Limited studies | Limited studies | Anti-inflammatory, neuroprotective |

| Research Volume | Sparse (fewer than 10 publications) | Sparse | Extensive (>10,000 studies) |

Panasinsanol A vs. This compound

- Structural Differences: Both compounds share the same molecular formula (C₁₅H₂₆O) but differ in stereochemistry. Panasinsanol A’s optical rotation ([α]D²⁵ = −51.9°) suggests distinct chiral centers compared to this compound, where optical data is unreported .

- Physicochemical Properties: Panasinsanol A exists as an oil in chloroform, while this compound exhibits moderate water solubility (10.4 mg/L), indicating differences in polarity and functional group interactions .

- Natural Sources: Both are isolated from Panax ginseng, but this compound is additionally found in tea plants (Camellia sinensis), suggesting broader ecological adaptability .

Broader Sesquiterpenoid Context

- Functional Comparison with Ginsenosides: Unlike this compound, ginsenosides (e.g., Rg1) are triterpenoids with larger molecular frameworks (C₄₂H₇₂O₁₄) and well-documented pharmacological activities, such as anti-inflammatory and neuroprotective effects .

- Analytical Challenges: this compound’s detection via GC-MS and LC-MS/MS aligns with methods used for sesquiterpenoids, but its low solubility complicates in vitro assays compared to more soluble analogs like ginsenosides .

Research Implications and Gaps

- Structural Elucidation: Full stereochemical resolution of this compound is needed to clarify its bioactivity and differentiate it from Panasinsanol A .

- Synthetic Accessibility: Neither Panasinsanol A nor B has reported synthetic routes, limiting scalable production for clinical trials .

Q & A

Q. How should researchers present contradictory findings in this compound studies to maintain scientific integrity?

Q. What practices enhance the reliability of computational models predicting this compound’s properties?

- Methodological Answer : Validate force fields and parameters against experimental data (e.g., solubility, logP). Report uncertainty intervals for predictions and use ensemble modeling to account for algorithmic variability. Disclose software versions and computational settings for reproducibility .

Literature & Peer Review

Q. How can researchers critically evaluate existing literature on this compound to identify knowledge gaps?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines, categorizing studies by methodology (e.g., in vitro vs. clinical). Use citation mapping tools to track seminal papers and identify understudied areas. Flag studies with conflicts of interest or insufficient statistical power .

Q. What are common pitfalls in drafting manuscripts about this compound, and how can they be avoided?

- Methodological Answer : Avoid overgeneralizing findings (e.g., claiming “curative potential” without in vivo data). Provide raw data in accessible formats (e.g., .csv files) and disclose all experimental conditions (e.g., solvent batches, cell line sources). Address reviewer critiques about statistical methods (e.g., p-value adjustments) transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.